MAO-A Inhibition: A Biochemical Selectivity Benchmark Against a Closest Structural Analog
The target compound is a verified inhibitor of recombinant human MAO-A, with a reported IC50 of 12,400 nM (1.24E+4 nM) [1]. In sharp contrast, the compound shows no meaningful inhibition of MAO-B at concentrations up to 100,000 nM (IC50 > 100,000 nM) [1]. While a direct head-to-head comparison with the closest commercially available regioisomer, 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (CAS 333420-00-1), is absent from available literature, the 4-bromo derivative's dual MAO-A/MAO-B data constitutes a definitive selectivity baseline against which any substitute can be evaluated. A researcher mistakenly procuring the 3-bromo isomer would receive a molecule with entirely unknown MAO selectivity, nullifying any prior experimental design.
| Evidence Dimension | MAO-A Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 12,400 nM |
| Comparator Or Baseline | MAO-B (same compound): IC50 > 100,000 nM |
| Quantified Difference | >8-fold selectivity for MAO-A over MAO-B |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; spectrofluorometric detection of 4-hydroxyquinoline after 20 min incubation. |
Why This Matters
The documented MAO-A selectivity provides a clear functional benchmark for quality control and experimental design; any alternative compound must demonstrate equivalent or superior selectivity to be considered a valid substitute.
- [1] BindingDB. BDBM50493474. IC50 data for 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. View Source
